Superior Antiproliferative Potency of Dibenzylidene Dienones vs. Monobenzylidene Enones
A direct comparative study demonstrated that 2,6-dibenzylidenecyclohexanone derivatives exhibit superior antiproliferative activity compared to their monobenzylidene counterparts [1]. The study synthesized 25 derivatives and evaluated their IC50 values against four human cancer cell lines (HeLa, A431, A2780, MCF7), revealing that dibenzylidene dienones generally dominate monobenzylidene enones in potency [1].
| Evidence Dimension | Antiproliferative activity |
|---|---|
| Target Compound Data | Dibenzylidene dienones (including 2,6-dibenzylidenecyclohexanone derivatives) |
| Comparator Or Baseline | Monobenzylidene enones (2-benzylidene-1-cyclohexanones) |
| Quantified Difference | Dibenzylidene dienones in general dominate monobenzylidene enones in antiproliferative activity |
| Conditions | HeLa, A431, A2780, MCF7 human cancer cell lines |
Why This Matters
This direct comparative data demonstrates that the presence of a second enone unit in the cyclohexanone core is critical for achieving higher potency, making 2,6-dibenzylidenecyclohexanone derivatives a more effective choice for anticancer drug development than simpler monobenzylidene analogs.
- [1] Huber, I., Zupkó, I., et al. (2015). Synthesis and antiproliferative activity of cyclic arylidene ketones: a direct comparison of monobenzylidene and dibenzylidene derivatives. Monatshefte für Chemie, 146(6), 973-981. View Source
